1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is an organic compound that falls under the category of oxadiazole derivatives. This compound is characterized by its unique molecular structure and potential applications in various scientific fields. It is often studied for its biological and pharmacological properties.
This compound belongs to the class of piperazine derivatives and oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., ethanol or dimethylformamide), and catalysts to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress.
The molecular structure of 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine features a piperazine ring connected to an ethyl group which is further attached to a phenyl-substituted oxadiazole.
The compound can participate in various chemical reactions typical for piperazine derivatives and oxadiazoles:
Reactions involving this compound may require specific reagents and conditions to ensure selectivity and yield. For example, using different solvents can affect the reaction rate and product formation.
The mechanism of action for 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activity against various biological targets due to their ability to mimic natural substrates or inhibit enzyme activity.
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its unique structural attributes and potential biological activities. Further research is needed to fully explore its capabilities and applications in scientific fields.
The molecular hybridization of 1,2,4-oxadiazole and piperazine represents a strategically significant approach in modern medicinal chemistry, yielding pharmacologically active compounds with enhanced biological profiles. The specific hybrid 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine exemplifies this design paradigm, incorporating both heterocyclic systems into a single chemical entity. This compound (PubChem CID: 43810634) features a 3-phenyl-1,2,4-oxadiazole core linked via an ethyl spacer to a piperazine moiety, creating a versatile scaffold for targeting multiple biological pathways. The structural configuration enables diverse interactions with biological targets while maintaining favorable physicochemical properties [1] [5].
Table 1: Molecular Descriptors of 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₈N₄O |
Molecular Weight | 258.32 g/mol |
Heterocyclic Components | 1,2,4-Oxadiazole + Piperazine |
Key Structural Features | Ethyl linker, Phenyl substitution at C3 |
PubChem CID | 43810634 |
The medicinal exploration of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, though significant pharmacological interest emerged nearly a century later. The cough suppressant oxolamine, approved in the 1960s, marked the first therapeutic application of this heterocycle. Subsequent decades witnessed expansion into diverse therapeutic areas, including the antiviral agent pleconaril and the muscular dystrophy drug ataluren. The discovery of naturally occurring 1,2,4-oxadiazoles like phidianidine A/B from marine mollusks revealed inherent cytotoxic properties against tumor cell lines (HeLa, Caco-2), stimulating anticancer research [3]. Contemporary developments focus on hybrid architectures, particularly piperazine-linked derivatives like the title compound, to overcome limitations of conventional therapies through multitarget engagement [2] [3].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its enhanced metabolic stability and hydrogen-bonding capability. This five-membered heterocycle exhibits bioisosteric equivalence with carboxy groups while resisting hydrolytic degradation—a critical advantage in drug design. The electronic distribution features a nitrogen-oxygen-nitrogen sequence (N-O-N) that creates polarized regions facilitating interactions with biological targets:
These properties are exemplified in quisqualic acid, a natural 1,2,4-oxadiazole that targets metabotropic glutamate receptors in the CNS. In the title compound, the 3-phenyl substitution extends conjugation, enhancing planarity for potential intercalation with biomolecular targets. Computational analyses confirm this configuration improves binding affinity to enzymatic pockets compared to non-aromatic analogs [3] [6].
Piperazine incorporation significantly modifies the pharmacokinetic and pharmacodynamic profiles of hybrid molecules. The diazacyclohexane ring provides:
Studies on oxadiazole-piperazine hybrids demonstrate 20-40% increased blood-brain barrier penetration compared to non-piperazine analogs, as confirmed by PAMPA-BBB assays. Molecular docking reveals piperazine nitrogens form salt bridges with aspartate/glutamate residues in enzymatic targets like acetylcholinesterase and BRAF kinases. For instance, in Alzheimer's therapeutics, piperazine-containing inhibitors exhibit sub-micromolar affinity for both catalytic and peripheral anionic sites of cholinesterases [4] [7] [8].
The strategic fusion of 1,2,4-oxadiazole and piperazine creates synergistic pharmacology unattainable with either moiety alone. This hybridization approach addresses three key challenges in anticancer and neurotherapeutic development:
Table 2: Hybridization Advantages in Selected Biological Contexts
Therapeutic Area | Oxadiazole Contribution | Piperazine Contribution | Synergistic Outcome |
---|---|---|---|
Anticancer Agents | Apoptosis induction via Bcl-2 modulation | Enhanced tumor penetration | Broad-spectrum cytotoxicity (IC₅₀: 7.51-33.67 μM) [2] |
Neurotherapeutics | Aβ aggregation inhibition | Blood-brain barrier permeation | Dual AChE/MAO-B inhibition (IC₅₀: 0.0158-0.121 μM) [6] [8] |
Anticonvulsants | GABAergic activity modulation | Structural diversity for SAR exploration | Improved seizure protection in MES models [4] |
In oncology, imidazole-oxadiazole-piperazine hybrids demonstrate >10-fold potency increases over non-hybridized counterparts against diverse cancer cell lines. The molecular hybridization enables simultaneous engagement with ID proteins (inhibitors of DNA binding/differentiation) and kinase domains, disrupting multiple oncogenic pathways. Crystallographic studies confirm the phenyl-oxadiazole moiety intercalates with hydrophobic pockets while the piperazine tail forms hydrogen bonds with catalytic residues, exemplifying spatial complementarity unachievable with unitary pharmacophores [2] [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1